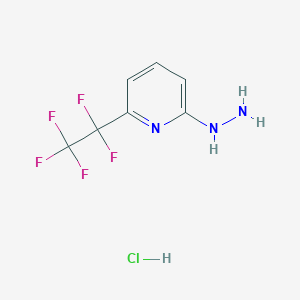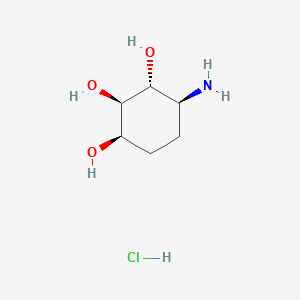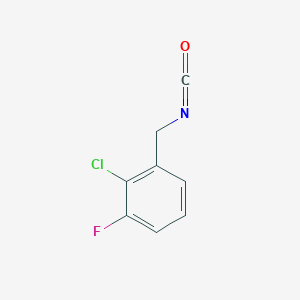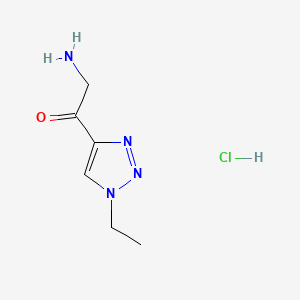
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride typically involves the chloromethylation of 1,4-dihydroquinolin-4-one. One common method includes the reaction of 1,4-dihydroquinolin-4-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the carbonyl group can yield 1,4-dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, thiourea, and primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thiol, or amino derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 1,4-dihydroquinoline derivatives.
科学的研究の応用
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in the target proteins, leading to inhibition of their activity .
類似化合物との比較
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
- 2-Chloromethyl-4(3H)-quinazolinone
- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
Uniqueness
2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride is unique due to its specific structural features, such as the presence of both a chloromethyl group and a quinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
特性
分子式 |
C10H9Cl2NO |
|---|---|
分子量 |
230.09 g/mol |
IUPAC名 |
2-(chloromethyl)-1H-quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C10H8ClNO.ClH/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7;/h1-5H,6H2,(H,12,13);1H |
InChIキー |
ACPLCUZUOUTCJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)




![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)




![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)
